molecular formula C13H16N2O2 B12988396 Ethyl 2-(tert-butyl)-5-cyanonicotinate

Ethyl 2-(tert-butyl)-5-cyanonicotinate

Cat. No.: B12988396
M. Wt: 232.28 g/mol
InChI Key: CWIJSWVBKIJRGP-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butyl)-5-cyanonicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group, a tert-butyl group, and a cyano group attached to a nicotinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(tert-butyl)-5-cyanonicotinate typically involves the esterification of 2-(tert-butyl)-5-cyanonicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the nicotinic acid derivative, followed by esterification with ethanol.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(tert-butyl)-5-cyanonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(tert-butyl)-5-cyanonicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(tert-butyl)-5-cyanonicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ester and tert-butyl groups can modulate the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

    Ethyl nicotinate: Lacks the tert-butyl and cyano groups, making it less lipophilic and potentially less active.

    2-(tert-butyl)-5-cyanonicotinic acid: Similar structure but lacks the ethyl ester group, affecting its solubility and reactivity.

    Ethyl 2-(tert-butyl)-4-cyanonicotinate: Positional isomer with different chemical properties and reactivity.

Uniqueness: Ethyl 2-(tert-butyl)-5-cyanonicotinate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of the tert-butyl, cyano, and ethyl ester groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl 2-tert-butyl-5-cyanopyridine-3-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-5-17-12(16)10-6-9(7-14)8-15-11(10)13(2,3)4/h6,8H,5H2,1-4H3

InChI Key

CWIJSWVBKIJRGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C#N)C(C)(C)C

Origin of Product

United States

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